Cas no 1497456-50-4 (1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)

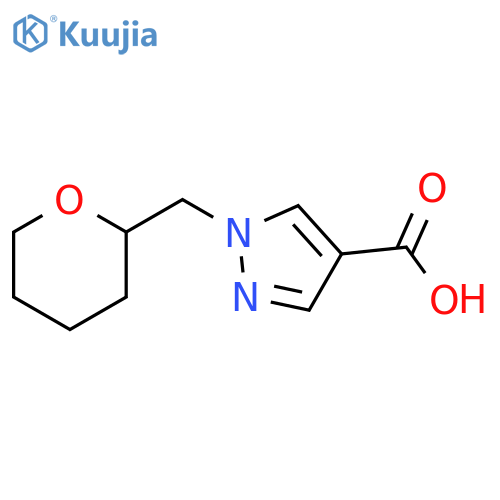

1497456-50-4 structure

商品名:1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid

CAS番号:1497456-50-4

MF:C10H14N2O3

メガワット:210.229762554169

MDL:MFCD19611394

CID:4602433

PubChem ID:63935784

1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

- 1H-Pyrazole-4-carboxylic acid, 1-[(tetrahydro-2H-pyran-2-yl)methyl]-

- 1-((Tetrahydro-2h-pyran-2-yl)methyl)-1h-pyrazole-4-carboxylic acid

- 1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid

-

- MDL: MFCD19611394

- インチ: 1S/C10H14N2O3/c13-10(14)8-5-11-12(6-8)7-9-3-1-2-4-15-9/h5-6,9H,1-4,7H2,(H,13,14)

- InChIKey: GULMLEBYAPGFCC-UHFFFAOYSA-N

- ほほえんだ: N1(CC2OCCCC2)C=C(C(O)=O)C=N1

1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AK51277-1g |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 1g |

$818.00 | 2024-04-20 | |

| Enamine | EN300-816160-0.1g |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 0.1g |

$257.0 | 2024-05-21 | |

| Enamine | EN300-816160-1.0g |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 1.0g |

$743.0 | 2024-05-21 | |

| Aaron | AR00MK0P-250mg |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 250mg |

$530.00 | 2025-02-28 | |

| Aaron | AR00MK0P-500mg |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 500mg |

$822.00 | 2025-02-28 | |

| 1PlusChem | 1P00MJSD-1g |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 1g |

$974.00 | 2025-03-01 | |

| 1PlusChem | 1P00MJSD-50mg |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 50mg |

$263.00 | 2025-03-01 | |

| 1PlusChem | 1P00MJSD-2.5g |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 2.5g |

$1853.00 | 2025-03-01 | |

| 1PlusChem | 1P00MJSD-10g |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 10g |

$4006.00 | 2024-06-20 | |

| 1PlusChem | 1P00MJSD-500mg |

1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |

1497456-50-4 | 95% | 500mg |

$772.00 | 2025-03-01 |

1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1497456-50-4 (1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量